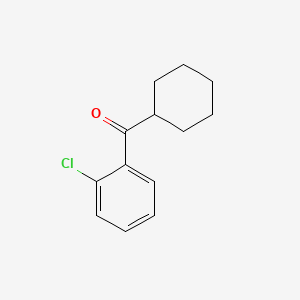

2-Chlorophenyl cyclohexyl ketone

Vue d'ensemble

Description

“2-Chlorophenyl cyclohexyl ketone” is a chemical compound with the molecular formula C13H15ClO . It is a colorless oil .

Synthesis Analysis

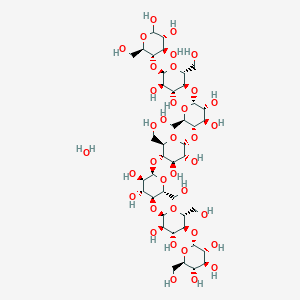

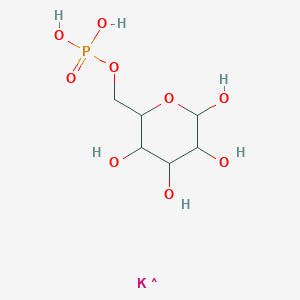

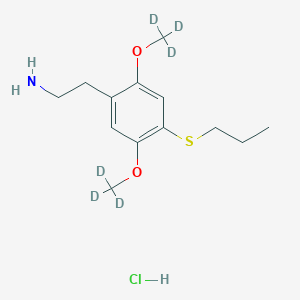

The synthesis of ketamine, a related compound, has been done in five steps . The process begins with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of ketamine .

Chemical Reactions Analysis

Ketones, including cyclohexanone, a related compound, can undergo metal-catalysed transfer hydrogenation . This process avoids the use of hazardous molecular hydrogen and the need for high-pressure equipment . In a typical transfer hydrogenation process, the metal catalyst is able to abstract a hydride and a proton from the hydrogen donor and deliver them to the carbonyl moiety of the ketone .

Physical And Chemical Properties Analysis

“2-Chlorophenyl cyclohexyl ketone” has a density of 1.139g/cm3 and a boiling point of 303.9ºC at 760 mmHg . The melting point and flash point are not available .

Applications De Recherche Scientifique

Chemical Synthesis

“2-Chlorophenyl cyclohexyl ketone” is used in chemical synthesis . It has a molecular weight of 222.71 and its IUPAC name is (2-chlorophenyl) (cyclohexyl)methanone . It is a colorless oil .

Transfer Hydrogenation

This compound can be used in transfer hydrogenation . Transfer hydrogenation is a process where a metal catalyst abstracts a hydride and a proton from the hydrogen donor and delivers them to the carbonyl moiety of the ketone . This process avoids the use of hazardous molecular hydrogen and the need for high-pressure equipment .

Production of Secondary Alcohols

The reduction of ketones to produce the corresponding secondary alcohols is a powerful and practical method in the pharmaceutical, perfume, and agrochemical industries . “2-Chlorophenyl cyclohexyl ketone” can be used in this process .

Metal-Catalyzed Reactions

“2-Chlorophenyl cyclohexyl ketone” can be used in metal-catalyzed reactions . For example, an iridium-containing catalyst was used for the reduction of cyclohexanones in aqueous propan-2-ol .

α-Hydroxylation Process

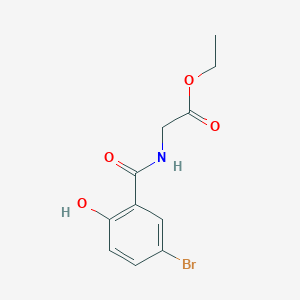

An alternative metal-free, versatile α-hydroxylation process using ketone substrates in the presence of molecular oxygen was developed . “2-Chlorophenyl cyclohexyl ketone” can be used as a substrate in this process .

Environmental Applications

Propan-2-ol is a particularly appropriate choice from an environmental point of view and many metal catalysts survive long enough even in refluxing 2-propanol . “2-Chlorophenyl cyclohexyl ketone” can be used in this environmentally friendly process .

Safety and Hazards

Orientations Futures

Future directions in the field of ketone reactions, including those of “2-Chlorophenyl cyclohexyl ketone”, involve the development of catalyst systems that can operate under milder conditions, use greener conditions, and achieve high activity with low catalyst loadings . The interest in heterogeneous catalysts is constantly growing because of their reusability .

Propriétés

IUPAC Name |

(2-chlorophenyl)-cyclohexylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZGSLPBUYYITC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20613454 | |

| Record name | (2-Chlorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorophenyl cyclohexyl ketone | |

CAS RN |

58139-10-9 | |

| Record name | (2-Chlorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

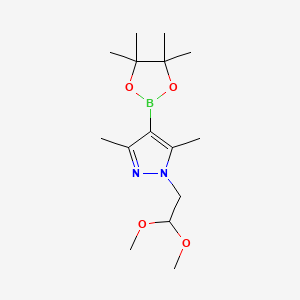

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B1612664.png)